molecular formula C8H9N3 B14386764 1-(4-Methylphenyl)hydrazine-1-carbonitrile CAS No. 89521-86-8

1-(4-Methylphenyl)hydrazine-1-carbonitrile

Cat. No.: B14386764
CAS No.: 89521-86-8
M. Wt: 147.18 g/mol
InChI Key: QRNAHGJZMWVFEQ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)hydrazine-1-carbonitrile is an organic compound that features a hydrazine group attached to a 4-methylphenyl ring and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)hydrazine-1-carbonitrile can be synthesized through the base-catalyzed condensation of 4-methylphenylhydrazine with cyanogen bromide. The reaction typically involves the use of a base such as sodium acetate to facilitate the condensation process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle toxic reagents like cyanogen bromide.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)hydrazine-1-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or halides can be used in the presence of catalysts.

Major Products Formed:

    Oxidation: Formation of oximes or hydrazones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

1-(4-Methylphenyl)hydrazine-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)hydrazine-1-carbonitrile involves its interaction with biological targets through its hydrazine and carbonitrile functional groups. These groups can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity . The compound’s ability to form stable intermediates makes it a valuable tool in studying biochemical pathways and molecular interactions.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)hydrazine-1-carbonitrile
  • 1-(4-Methoxyphenyl)hydrazine-1-carbonitrile
  • 1-(4-Nitrophenyl)hydrazine-1-carbonitrile

Comparison: 1-(4-Methylphenyl)hydrazine-1-carbonitrile is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents (e.g., chloro, methoxy, nitro), the methyl group provides distinct steric and electronic effects that can affect the compound’s chemical behavior and biological activity .

Properties

CAS No.

89521-86-8

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

amino-(4-methylphenyl)cyanamide

InChI

InChI=1S/C8H9N3/c1-7-2-4-8(5-3-7)11(10)6-9/h2-5H,10H2,1H3

InChI Key

QRNAHGJZMWVFEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C#N)N

Origin of Product

United States

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